An In-depth Technical Guide to the Physical and Chemical Properties of 1,2-Dimethylnaphthalene
An In-depth Technical Guide to the Physical and Chemical Properties of 1,2-Dimethylnaphthalene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-Dimethylnaphthalene is an aromatic hydrocarbon belonging to the polycyclic aromatic hydrocarbon (PAH) family.[1] As one of the ten isomers of dimethylnaphthalene, it is a component of crude oil and coal tar.[1] This compound serves as a significant intermediate in the synthesis of various fine chemicals, including pharmaceuticals and dyes.[1] A thorough understanding of its physical and chemical properties is paramount for its effective handling, synthesis, and application in research and development. This guide provides a comprehensive overview of the core physical and chemical characteristics of 1,2-dimethylnaphthalene, detailed experimental protocols for their determination, and visualizations of relevant chemical pathways.
Physical Properties
1,2-Dimethylnaphthalene is a colorless to light yellow liquid at room temperature with a characteristic aromatic odor.[2] Its physical state and key properties are summarized in the tables below.
General and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₂ | [3][4] |
| Molecular Weight | 156.22 g/mol | [3][4][5] |
| Appearance | Colorless to light yellow liquid | [2][5] |
| Odor | Characteristic aromatic | [2] |
| Melting Point | -2 to -1 °C | [3] |
| Boiling Point | 266-267 °C | [3] |
| Density | 1.013 g/mL at 25 °C | [3] |
| Refractive Index (n20/D) | 1.615 | [3] |
| Flash Point | 113 °C (closed cup) | [3] |
Solubility Profile
| Solvent | Solubility | Reference |
| Water | Practically insoluble | [1] |
| Toluene | Soluble | [1] |
| Benzene | Soluble | [1] |
| Chloroform | Soluble | [1] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and structural elucidation of 1,2-dimethylnaphthalene.
Nuclear Magnetic Resonance (NMR) Spectroscopy
| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| ¹H NMR | Data not explicitly found in search results | ||
| ¹³C NMR | Data not explicitly found in search results |
Note: While specific chemical shifts for 1,2-dimethylnaphthalene were not available in the provided search results, general protocols for obtaining such data are described in the experimental section.
Mass Spectrometry (MS)
The mass spectrum of 1,2-dimethylnaphthalene provides information about its molecular weight and fragmentation pattern. Key fragments observed in electron ionization (EI) mass spectrometry are:
| m/z | Relative Intensity (%) |
| 156 | 89.43 |
| 141 | 99.99 |
| 115 | 33.82 |
| 63 | 38.44 |
| 51 | 43.56 |
(Source: NIST Mass Spectrometry Data Center)
Experimental Protocols
This section details the methodologies for determining the key physical and spectroscopic properties of 1,2-dimethylnaphthalene.
Determination of Melting Point
Method: Differential Scanning Calorimetry (DSC)
A small, accurately weighed sample of 1,2-dimethylnaphthalene (typically 1-5 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference. The sample and reference are heated at a constant rate (e.g., 10 °C/min) in a DSC instrument under an inert atmosphere (e.g., nitrogen). The heat flow to the sample is monitored as a function of temperature. The melting point is determined as the onset temperature of the endothermic melting peak on the resulting thermogram.
Determination of Boiling Point
Method: Capillary Method (Siwoloboff's Method)
A small amount of 1,2-dimethylnaphthalene is placed in a fusion tube. A capillary tube, sealed at one end, is inverted and placed into the fusion tube containing the liquid. The fusion tube is then attached to a thermometer and heated in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil or silicone oil). As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. The heat is then removed, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.
Determination of Density
Method: Pycnometer Method
A clean, dry pycnometer (a small glass flask of known volume) is weighed empty. It is then filled with 1,2-dimethylnaphthalene, ensuring no air bubbles are trapped, and weighed again. The temperature of the liquid is recorded. The density is calculated by dividing the mass of the liquid (mass of filled pycnometer minus mass of empty pycnometer) by the known volume of the pycnometer.
Determination of Refractive Index
Method: Abbé Refractometer
A few drops of 1,2-dimethylnaphthalene are placed on the prism of an Abbé refractometer. The prism is closed, and the instrument is adjusted to bring the dividing line between the light and dark fields into sharp focus at the crosshairs. The refractive index is read directly from the instrument's scale. The temperature should be controlled and recorded as the refractive index is temperature-dependent.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Approximately 10-20 mg of 1,2-dimethylnaphthalene is dissolved in a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), may be added.
¹H NMR Spectroscopy: The ¹H NMR spectrum is acquired on a high-resolution NMR spectrometer (e.g., 400 MHz or higher). Standard acquisition parameters include a 30° or 90° pulse, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum is typically acquired using a proton-decoupled pulse sequence to simplify the spectrum. A larger number of scans is usually required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Preparation: A dilute solution of 1,2-dimethylnaphthalene is prepared in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane).
Instrumentation: A gas chromatograph equipped with a capillary column (e.g., a non-polar or medium-polarity column like DB-5ms) is coupled to a mass spectrometer.
Analysis: A small volume of the sample is injected into the GC inlet, where it is vaporized. The components are separated on the column based on their boiling points and interactions with the stationary phase. The separated components then enter the mass spectrometer, where they are ionized (typically by electron ionization), and the resulting ions are separated based on their mass-to-charge ratio to produce a mass spectrum.
Chemical Properties and Reactions
1,2-Dimethylnaphthalene exhibits chemical properties characteristic of aromatic hydrocarbons, including susceptibility to electrophilic substitution and oxidation reactions.
Synthesis
A common synthetic route to dimethylnaphthalenes involves a multi-step process starting from the reaction of an appropriate xylene isomer with butadiene.[1] This is followed by cyclization and dehydrogenation steps.[1]
Caption: Synthesis of 1,2-Dimethylnaphthalene.
Oxidation
Dimethylnaphthalenes can be oxidized to the corresponding naphthalenedicarboxylic acids.[1] This reaction is typically carried out in the liquid phase using oxygen or air in the presence of a catalyst system, often in an acetic acid solvent at elevated temperature and pressure.[1]
Caption: Oxidation of 1,2-Dimethylnaphthalene.
Metabolism
In biological systems, 1,2-dimethylnaphthalene undergoes metabolic transformation. Studies in rats have shown that it is metabolized through ring hydroxylation and oxidation of the methyl groups, followed by conjugation for excretion.
Caption: Metabolic pathway of 1,2-Dimethylnaphthalene.
Conclusion
This technical guide provides a detailed overview of the physical and chemical properties of 1,2-dimethylnaphthalene, essential for its application in scientific research and industrial processes. The summarized data tables, detailed experimental protocols, and visual representations of its synthesis and metabolism offer a valuable resource for professionals in chemistry and drug development. Further research to delineate the precise spectroscopic assignments and explore a broader range of chemical reactivity will continue to enhance our understanding and utilization of this versatile compound.
